5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine
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Overview
Description
5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with hydroxyl groups at positions 2 and 4, and a phenyl ring substituted with a carboxyl group and a fluorine atom. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring through a condensation reaction between a β-diketone and urea under acidic conditions. The phenyl ring with the carboxyl and fluorine substituents is then introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using appropriate boronic acid derivatives and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the pyrimidine ring can be oxidized to form ketones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine stands out due to its dual hydroxyl groups on the pyrimidine ring, which can participate in additional hydrogen bonding and interactions. This enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(2,4-dioxo-1H-pyrimidin-5-yl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O4/c12-8-3-5(1-2-6(8)10(16)17)7-4-13-11(18)14-9(7)15/h1-4H,(H,16,17)(H2,13,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQUDXOSEYEQTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)NC2=O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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